Typhasterol

Vue d'ensemble

Description

Typhasterol is a naturally occurring brassinosteroid, a class of polyhydroxylated plant steroidal hormones. Brassinosteroids are essential for various physiological processes in plants, including cell division, elongation, morphogenesis, and stress responses . This compound, along with other brassinosteroids like brassinolide and castasterone, is widely distributed in plant tissues such as pollen, seeds, flowers, roots, shoots, leaves, and stems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Typhasterol is synthesized through the isoprenoid pathway, which involves several intermediates such as acetyl coenzyme A, isopentenyl pyrophosphate, geranyl pyrophosphate, mevalonate, and farnesyl pyrophosphate . The biosynthesis of this compound from plant sterols involves multiple enzymatic steps, including hydroxylation and oxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of brassinosteroids from plant materials. Advanced analytical techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and liquid chromatography-tandem mass spectrometry are employed for the isolation and characterization of this compound from complex plant matrices .

Analyse Des Réactions Chimiques

Types of Reactions: Typhasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and metabolic pathways in plants .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and catalysts that facilitate hydroxylation and oxidation reactions . Specific conditions such as temperature, pH, and solvent systems are optimized to achieve desired reaction outcomes.

Major Products Formed: The major products formed from the chemical reactions involving this compound include other brassinosteroids such as castasterone and brassinolide . These products play significant roles in regulating plant growth and development.

Applications De Recherche Scientifique

Typhasterol has numerous scientific research applications across various fields:

Chemistry: In chemistry, this compound is studied for its unique structural properties and its role in the biosynthesis of other brassinosteroids.

Biology: In biology, this compound is essential for understanding plant physiology and development. It is used to study the mechanisms of cell division, elongation, and stress responses in plants .

Medicine: Although primarily studied in plants, the structural similarity of this compound to animal steroids has prompted research into its potential medicinal applications. Studies explore its effects on cell growth and its potential as a therapeutic agent .

Industry: In agriculture, this compound and other brassinosteroids are used to enhance crop yield and stress tolerance. They are applied as growth regulators to improve plant health and productivity .

Mécanisme D'action

Typhasterol exerts its effects through a receptor kinase-mediated signal transduction pathway. The brassinosteroid receptor complex, consisting of BRI1 and BAK1, recognizes this compound at the cell surface . This recognition triggers a phosphorylation cascade involving the phosphorylation of BSU1 protein and the proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 transcription factors to enter the nucleus and regulate the expression of target genes involved in plant growth and stress responses .

Comparaison Avec Des Composés Similaires

Similar Compounds: Typhasterol is structurally similar to other brassinosteroids such as brassinolide, castasterone, and teasterone . These compounds share a common 5α-cholestane skeleton and vary in their side-chain modifications and hydroxylation patterns .

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of other brassinosteroids . Its distinct structural features contribute to its specific biological activities and its importance in plant physiology .

Activité Biologique

Typhasterol is a member of the brassinosteroid family, which are plant hormones known for their role in growth and development. This article reviews the biological activity of this compound, focusing on its effects on plant physiology, its interactions with specific receptors, and its potential applications in agriculture and biotechnology.

Overview of this compound

This compound (C27H46O) is a 6-deoxobrassinosteroid that has been identified in various plant species, including Arabidopsis thaliana and Zea mays. It plays a crucial role in plant growth regulation, influencing processes such as cell elongation, division, and differentiation. The compound exhibits biological activities similar to those of other brassinosteroids, such as castasterone and brassinolide.

This compound interacts with the brassinosteroid signaling pathway, primarily through binding to the BR receptor BRI1 (Brassinosteroid Insensitive 1). This binding initiates a cascade of cellular responses that promote growth and development. The molecular docking studies have shown that this compound can adopt a configuration similar to brassinolide when interacting with BRI1, suggesting that its biological activity is closely related to its structural conformation .

1. Growth Promotion

This compound has been shown to enhance plant growth significantly. In experiments involving Arabidopsis thaliana, treatment with this compound resulted in increased root elongation and hypocotyl growth compared to untreated controls. The optimal concentration for promoting growth was found to be around 10 ng/mL .

2. Ethylene Production

Research indicates that this compound influences ethylene production in plants. Ethylene is a key hormone involved in various physiological processes, including fruit ripening and stress responses. Studies have demonstrated that application of this compound can stimulate ethylene biosynthesis, thereby affecting plant development and stress tolerance .

3. Drought Tolerance

Transgenic plants overexpressing genes related to brassinosteroid synthesis exhibited increased drought tolerance due to higher levels of endogenous brassinosteroids, including this compound. These plants showed improved water retention and reduced wilting under drought conditions, suggesting a potential role for this compound in enhancing stress resilience .

Case Study 1: Effects on Arabidopsis thaliana

In a controlled study, Arabidopsis thaliana seedlings were treated with varying concentrations of this compound. The results indicated that at concentrations ranging from 1 ng/mL to 100 ng/mL, significant increases in root elongation were observed:

| Concentration (ng/mL) | Root Length (mm) | Hypocotyl Length (mm) |

|---|---|---|

| Control | 15 | 20 |

| 1 | 18 | 22 |

| 10 | 25 | 30 |

| 100 | 20 | 28 |

This study highlights the dose-dependent effects of this compound on plant growth parameters .

Case Study 2: Drought Stress in Transgenic Plants

In another investigation involving creeping bentgrass (Agrostis stolonifera), transgenic plants with altered brassinosteroid levels displayed significant changes in morphology and stress response. These plants showed reduced levels of endogenous this compound but exhibited enhanced drought tolerance compared to wild-type plants:

| Trait | Wild Type | Transgenic Plants |

|---|---|---|

| Plant Height (cm) | 30 | 25 |

| Leaf Growth Rate (cm/day) | 2 | 1.5 |

| Vascular Bundles Count | 15 | 10 |

The findings suggest that while lower levels of this compound may impair growth under optimal conditions, they can enhance survival under drought stress by reallocating resources towards essential survival mechanisms .

Propriétés

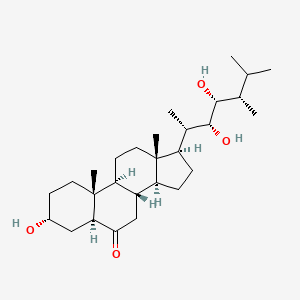

IUPAC Name |

(3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSXXCCMIWEPEE-SELDZKRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041146 | |

| Record name | Typhasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Deoxycastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87734-68-7 | |

| Record name | Typhasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87734-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Typhasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087734687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TYPHASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG2V86UZ00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Deoxycastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 230 °C | |

| Record name | 2-Deoxycastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.